molecular formula C15H23N3O3 B7932999 (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide

Cat. No.: B7932999
M. Wt: 293.36 g/mol
InChI Key: KCRSRCCBRQCLFL-AWEZNQCLSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide is a chiral amide compound with a complex structure that includes an amino group, an isopropyl group, a methyl group, and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, the reaction of (S)-2-amino-3-methylbutanoic acid with N-isopropyl-4-nitrobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can form the desired amide bond.

    Protection and deprotection steps: Protecting groups may be used to selectively protect functional groups during the synthesis. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, which can later be removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of new amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Biological Studies: The compound can be used in studies investigating the effects of chiral amides on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-methylbutanoic acid: A precursor in the synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide.

    N-isopropyl-4-nitrobenzylamine: Another precursor used in the synthesis.

    4-Nitrobenzylamine: A simpler analog that lacks the isopropyl and methyl groups.

Uniqueness

This compound is unique due to its chiral center and the presence of multiple functional groups, which provide a range of reactivity and potential applications. Its specific combination of an amino group, isopropyl group, methyl group, and nitrobenzyl group distinguishes it from other similar compounds and allows for diverse chemical transformations and biological interactions.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-5-7-13(8-6-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRSRCCBRQCLFL-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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